

Application Notes and Protocols for ML365 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML365

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Introduction

This document provides detailed application notes and protocols for the use of **ML365** in patch clamp electrophysiology. Based on current scientific literature, **ML365** is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).^{[1][2][3][4][5]} While the initial query suggested an interest in TRPC4/5 channels, the available evidence strongly indicates that **ML365**'s primary target is the TASK-1 channel. Therefore, this guide will focus on the established action of **ML365**, while also providing a separate, detailed protocol for the study of TRPC4/5 channels using appropriate pharmacological tools.

These protocols are intended to serve as a comprehensive resource for researchers utilizing patch clamp techniques to investigate ion channel function and modulation.

Part 1: Application and Protocols for ML365 as a TASK-1 Inhibitor

Mechanism of Action

ML365 acts as a selective inhibitor of the TASK-1 (KCNK3) potassium channel.^{[1][2][3][4]} TASK-1 channels are members of the two-pore domain potassium channel (K2P) family and contribute to background or "leak" potassium currents in a variety of cell types. These channels play a crucial role in setting the resting membrane potential and regulating cellular excitability.

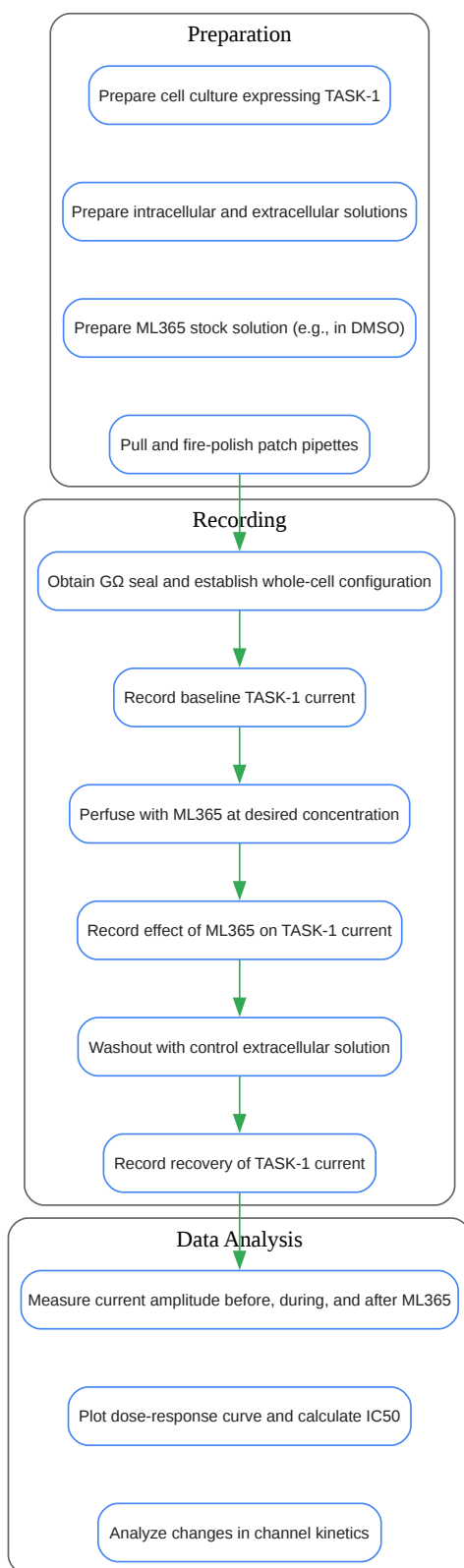
[3][4][5] By blocking TASK-1 channels, **ML365** can lead to membrane depolarization and an increase in cellular excitability.

Data Presentation: Potency and Selectivity of ML365

The following table summarizes the quantitative data for **ML365**'s inhibitory activity on TASK-1 and its selectivity over other potassium channels.

Target Channel	Assay Type	IC50 Value	Reference
TASK-1 (KCNK3)	Thallium Influx Fluorescent Assay	4 nM	[2][3][4][5]
TASK-1 (KCNK3)	Automated Electrophysiology	16 nM	[2][3][4][5]
TASK-3 (KCNK9)	Not specified	>60-fold selectivity for TASK-1	[3][4][5]
Kir2.1	Not specified	No significant inhibition at 30 µM	[2][3][4][5]
KCNQ2	Not specified	No significant inhibition at 30 µM	[2][3][4][5]
hERG	Not specified	No significant inhibition at 30 µM	[2][3][4][5]

Experimental Workflow for ML365 Application



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Caption: Workflow for investigating **ML365**'s effect on TASK-1 channels.

Detailed Protocol: Whole-Cell Patch Clamp Recording of TASK-1 Currents with ML365

This protocol is designed for whole-cell voltage-clamp recordings from cells endogenously or heterologously expressing TASK-1 channels.

1. Materials and Reagents:

- Cell Culture: CHO or HEK293 cells stably expressing human TASK-1 (KCNK3).
- **ML365**: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[\[1\]](#)
- Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 3 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[\[6\]](#)
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.4 with KOH.[\[6\]](#)
- Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
- Patch Clamp Setup: Microscope, amplifier, digitizer, micromanipulator, and data acquisition software.[\[7\]](#)[\[8\]](#)

2. Experimental Procedure:

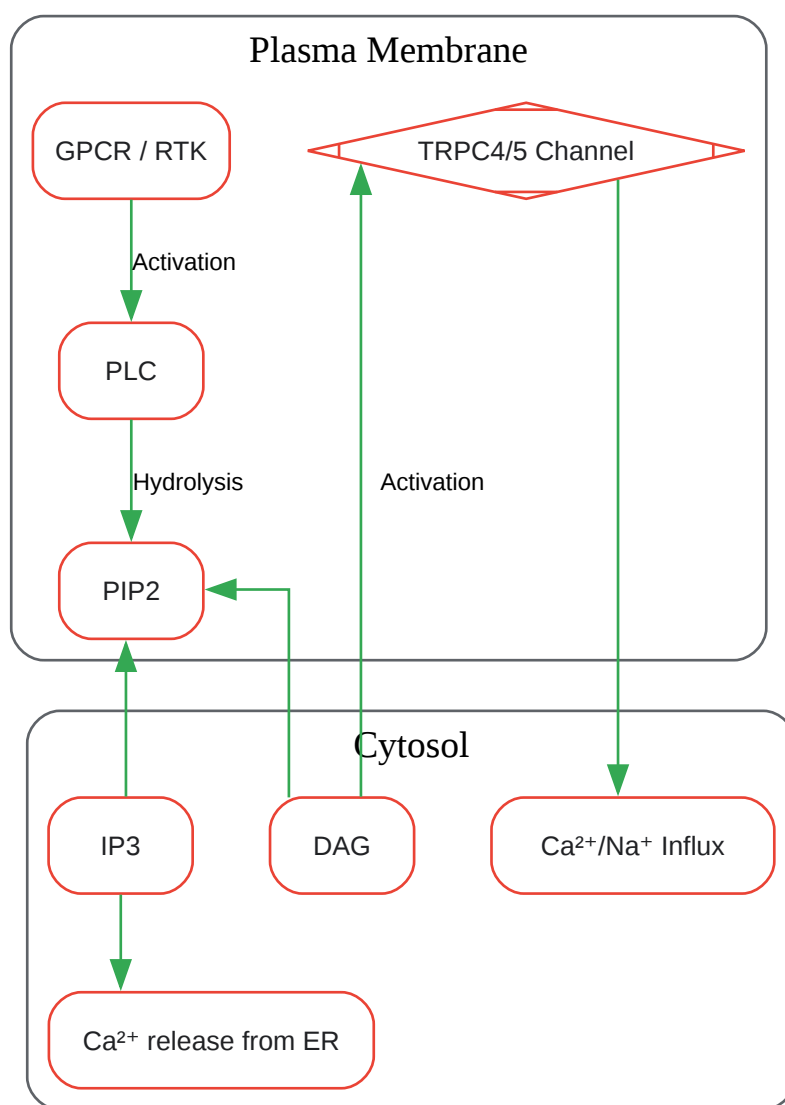
- Preparation:
 - Plate cells expressing TASK-1 onto glass coverslips 24-48 hours before the experiment.
 - Prepare fresh extracellular and intracellular solutions. Filter the intracellular solution.
 - Prepare serial dilutions of **ML365** from the stock solution into the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
- Recording:

- Place a coverslip with cells into the recording chamber and perfuse with the control extracellular solution.
- Approach a target cell with a patch pipette filled with the intracellular solution.
- Apply gentle suction to form a high-resistance ($G\Omega$) seal between the pipette tip and the cell membrane.[8]
- Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.[9]
- Clamp the cell at a holding potential of -80 mV.
- To measure TASK-1 currents, apply a series of voltage steps or ramps. A typical protocol would be a ramp from -100 mV to +40 mV over 200 ms.
- Record a stable baseline current for at least 3-5 minutes.
- Perfuse the recording chamber with the extracellular solution containing the desired concentration of **ML365**.
- Record the current until a steady-state block is achieved.
- To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the compound.
- Data Analysis:
 - Measure the amplitude of the outward current at a specific voltage (e.g., 0 mV or +40 mV) from the baseline, drug application, and washout phases.
 - Calculate the percentage of current inhibition for each **ML365** concentration.
 - Plot the percentage of inhibition against the logarithm of the **ML365** concentration and fit the data with a Hill equation to determine the IC₅₀ value.[6]

Part 2: Protocols for Studying TRPC4/5 Channels in Patch Clamp Electrophysiology

While **ML365** is not a recognized modulator of TRPC4/5 channels, this section provides a detailed protocol for investigating these channels using appropriate pharmacological tools. TRPC4 and TRPC5 are non-selective cation channels that are typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage the phospholipase C (PLC) pathway.^{[10][11][12]}

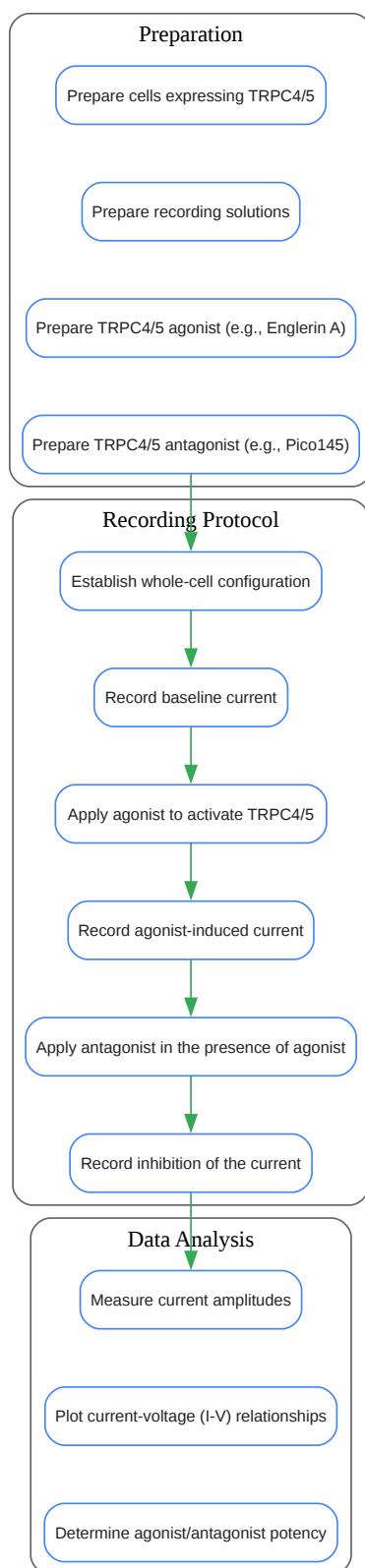
Signaling Pathway for TRPC4/5 Activation



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Caption: Gq/PLC signaling pathway leading to TRPC4/5 activation.

Experimental Workflow for TRPC4/5 Channel Investigation



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Caption: Workflow for pharmacological modulation of TRPC4/5 channels.

Detailed Protocol: Whole-Cell Patch Clamp Recording of TRPC4/5 Currents

This protocol is suitable for studying TRPC4/5 channels activated by pharmacological agents.

1. Materials and Reagents:

- Cell Culture: HEK293 cells expressing TRPC4 or TRPC5, or neurons endogenously expressing these channels (e.g., hippocampal CA1 pyramidal neurons).[\[10\]](#)
- TRPC4/5 Agonist: (-)-Englerin A (a potent activator of TRPC1/4/5).[\[13\]](#)[\[14\]](#) Prepare a stock solution in DMSO.
- TRPC4/5 Antagonists:
 - ML204 (TRPC4 blocker)[\[10\]](#)
 - Pico145 (TRPC4/5 blocker)[\[10\]](#)
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

2. Experimental Procedure:

- Preparation:
 - Culture cells on glass coverslips.
 - Prepare fresh recording solutions.
 - Prepare stock solutions of agonists and antagonists in DMSO. Dilute to final concentrations in the extracellular solution immediately before use.
- Recording:

- Establish a whole-cell recording configuration as described in the TASK-1 protocol.
- Hold the cell at a potential of -60 mV.
- To elicit TRPC4/5 currents, apply a voltage ramp from -100 mV to +100 mV over 400 ms every 5 seconds.
- Record a stable baseline current in the control extracellular solution.
- Activate the channels by perfusing the chamber with a solution containing a TRPC4/5 agonist (e.g., (-)-Englerin A). This should induce a characteristic doubly rectifying inward and outward current.[\[14\]](#)
- Once a stable activated current is achieved, co-apply a TRPC4/5 antagonist (e.g., Pico145) to observe inhibition.
- Perform a washout with the control solution to check for reversibility.
- Data Analysis:
 - Measure the current amplitude at both negative (e.g., -80 mV) and positive (e.g., +80 mV) potentials.
 - Construct current-voltage (I-V) relationship plots for baseline, activated, and inhibited conditions. The characteristic doubly rectifying shape is a hallmark of TRPC4/5 channels. [\[14\]](#)
 - Calculate the percentage of inhibition by the antagonist.
 - If testing multiple concentrations, determine the IC₅₀ of the antagonist.

Conclusion

ML365 is a valuable pharmacological tool for the study of TASK-1 potassium channels due to its high potency and selectivity. The provided protocol offers a robust framework for investigating the effects of **ML365** on TASK-1 currents using patch clamp electrophysiology. For researchers interested in TRPC4/5 channels, it is crucial to use appropriate and validated pharmacological modulators. The detailed protocol for TRPC4/5 provides a starting point for

exploring the function and pharmacology of these important non-selective cation channels. Always consult the latest literature for the most current information on the selectivity and use of any pharmacological agent.

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- To cite this document: BenchChem. [Application Notes and Protocols for ML365 in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at:

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